An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a departure from traditional flat, aromatic structures and providing access to novel chemical space with improved physicochemical properties. The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant interest as a versatile building block in the design of therapeutics targeting a range of biological entities. This technical guide provides a comprehensive analysis of the physical and chemical properties of a key derivative, 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. This document is intended to serve as a vital resource for researchers, offering both foundational knowledge and practical, field-proven experimental protocols for the characterization of this and similar compounds. We delve into the causality behind experimental design, ensuring that the described methodologies are not only robust but also self-validating. All data and claims are substantiated with citations to authoritative sources, providing a trustworthy and comprehensive reference for drug development professionals.
Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold
The drive to develop novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to an increased focus on three-dimensional molecular architectures. Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined orientation of substituents, making them ideal for probing the intricate binding pockets of biological targets. The 7-azaspiro[3.5]nonane core, comprised of a piperidine ring fused to a cyclobutane ring via a spiro-carbon, is a particularly attractive scaffold. This structure is a key component in the development of a novel class of GPR119 agonists, highlighting its therapeutic potential.[1] The introduction of a tertiary alcohol, as seen in 2-Methyl-7-azaspiro[3.5]nonan-2-ol, provides a strategic point for hydrogen bonding interactions, while the hydrochloride salt form enhances aqueous solubility, a critical factor for drug delivery and formulation.
This guide will provide an in-depth examination of the core physical properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, offering both established data and predictive insights based on analogous structures.
Molecular Structure and Core Chemical Information
The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure.
Caption: Formation of the hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1630907-15-1 | ChemScene[1] |
| Molecular Formula | C₉H₁₈ClNO | ChemScene[1] |
| Molecular Weight | 191.70 g/mol | ChemScene[1] |
| SMILES | Cl.CC1(O)CC2(C1)CCNCC2 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | ChemScene[1] |
| logP (calculated) | 1.3228 | ChemScene[1] |
Expected Physicochemical Properties
Direct experimental data for 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride is not extensively reported in the literature. Therefore, the following properties are a synthesis of data from commercial suppliers, predictions based on structurally similar compounds, and established principles of physical organic chemistry.
| Property | Expected Value/Behavior | Rationale and Comparative Analysis |
| Appearance | White to off-white solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Melting Point | Likely decomposes upon heating | Tertiary alcohol hydrochlorides can be thermally labile. For comparison, 4-Hydroxy-4-phenylpiperidine has a melting point of 157-162 °C[2][3], while N-Methyl-4-piperidinol melts at 29-31 °C.[1][4] The spirocyclic nature and the hydrochloride salt form are expected to result in a higher melting point than the free base, but thermal decomposition is a strong possibility. |
| Boiling Point | Not applicable; likely decomposes | As a salt, this compound is non-volatile and will decompose at high temperatures rather than boil. |
| Solubility | ||
| Water | High | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the ammonium group and the hydrogen bonding capacity of the hydroxyl group. |
| Methanol, Ethanol | Soluble | Polar protic solvents are generally good solvents for amine hydrochlorides. |
| Dichloromethane, Chloroform | Slightly soluble to sparingly soluble | While the organic scaffold has some nonpolar character, the salt form will limit solubility in less polar solvents. |
| Hexane, Diethyl Ether | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |
| Hygroscopicity | Expected to be hygroscopic | Amine hydrochloride salts often absorb moisture from the atmosphere. |
Proposed Synthesis and In-Process Controls
A plausible synthetic route to 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride can be adapted from methodologies reported for related 7-azaspiro[3.5]nonane derivatives. A key intermediate is 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-one.
Caption: Proposed synthetic workflow.
Step 1: Grignard Reaction The synthesis commences with the reaction of the N-Boc protected ketone, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-one, with a Grignard reagent such as methylmagnesium bromide (MeMgBr) in an anhydrous ethereal solvent like THF. This nucleophilic addition to the carbonyl group will form the tertiary alcohol.
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Causality: The Boc protecting group is stable under the basic conditions of the Grignard reaction, preventing side reactions at the piperidine nitrogen. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
Step 2: Boc Deprotection and Salt Formation The resulting Boc-protected tertiary alcohol is then treated with a strong acid to simultaneously remove the Boc group and form the hydrochloride salt. A common and effective reagent for this is a solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane.
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Causality: The tert-butoxycarbonyl group is labile under acidic conditions, readily cleaving to form isobutylene and carbon dioxide. The use of HCl in an organic solvent ensures the direct precipitation of the desired hydrochloride salt, often in high purity.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a robust framework for the characterization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride.
Melting Point / Decomposition Temperature Determination
Principle: The melting point is a key indicator of purity. For a hydrochloride salt, a sharp melting range is expected. However, given the tertiary alcohol moiety, thermal decomposition may occur. This protocol accounts for the potential hygroscopicity of the sample.
Methodology:
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Sample Preparation: Due to the hygroscopic nature of many amine salts, the sample should be dried under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours prior to analysis.
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Capillary Loading: A small amount of the finely powdered, dried sample is packed into a capillary tube to a height of 2-3 mm.
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Instrument Setup: A digital melting point apparatus is used.
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Rapid Determination (Scouting): A preliminary rapid heating (10-20 °C/min) is performed to determine an approximate melting/decomposition range.
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Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the scouted range. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
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Observation and Reporting: The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (clear point) are recorded as the melting range. Any color change, effervescence, or other signs of decomposition should be noted.
Solubility Profile Assessment
Principle: A qualitative and semi-quantitative solubility profile across a range of solvents is essential for applications in drug development, including formulation and purification.
Methodology:
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Solvent Selection: A panel of solvents with varying polarities should be used:
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Water (polar, protic)
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Methanol (polar, protic)
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Ethanol (polar, protic)
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Dichloromethane (DCM) (polar, aprotic)
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Tetrahydrofuran (THF) (polar, aprotic)
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Toluene (nonpolar, aromatic)
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Hexane (nonpolar, aliphatic)
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Procedure: a. To a vial, add approximately 10 mg of the compound. b. Add the selected solvent dropwise (e.g., 0.1 mL increments) with vigorous vortexing after each addition. c. Visually inspect for dissolution. d. Continue adding solvent up to a total volume of 1 mL.
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Classification:
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Very Soluble: < 1 part solvent needed for 1 part solute.
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Freely Soluble: From 1 to 10 parts solvent.
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Soluble: From 10 to 30 parts solvent.
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Sparingly Soluble: From 30 to 100 parts solvent.
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Slightly Soluble: From 100 to 1000 parts solvent.
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Very Slightly Soluble: From 1000 to 10,000 parts solvent.
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Practically Insoluble: > 10,000 parts solvent.
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Spectroscopic Characterization
Principle: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the compound.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O and MeOD will result in the exchange of the labile O-H and N-H protons with deuterium, causing these signals to disappear from the ¹H NMR spectrum. DMSO-d₆ will typically allow for the observation of these protons.
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¹H NMR Analysis:
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Expected Signals: The spectrum should show signals corresponding to the methyl group, the cyclobutane protons, and the piperidine protons. The chemical shifts will be influenced by the protonated nitrogen and the hydroxyl group.
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Integration: The relative integration of the signals should correspond to the number of protons in each environment.
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¹³C NMR Analysis:
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Expected Signals: The spectrum should show distinct signals for each of the nine carbon atoms in the structure. The carbon bearing the hydroxyl group and the spiro-carbon will have characteristic chemical shifts.
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Principle: FT-IR spectroscopy provides information about the functional groups present in the molecule.
Methodology:
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Sample Preparation: The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
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Expected Absorptions:
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O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is expected for the hydroxyl group.
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N-H Stretch: A broad, strong absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretch in a tertiary amine hydrochloride.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
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C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region for the tertiary alcohol C-O bond.
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Principle: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Methodology:
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Ionization Technique: Electrospray ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride.
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Analysis:
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Molecular Ion: In positive ion mode, the base peak is expected to correspond to the free base [M+H]⁺, which would be the molecular ion of 2-Methyl-7-azaspiro[3.5]nonan-2-ol.
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Fragmentation: Characteristic fragmentation patterns for spirocyclic amines may be observed, although these can be complex.
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Conclusion
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride is a valuable building block in medicinal chemistry, embodying the desirable characteristics of a three-dimensional spirocyclic scaffold. While detailed experimental data on its physical properties remains sparse in the public domain, this guide has provided a comprehensive overview of its expected characteristics based on sound chemical principles and data from analogous structures. The detailed, self-validating protocols for synthesis and characterization herein offer a robust framework for researchers working with this and similar compounds. A thorough understanding of these physicochemical properties is paramount for the successful application of this scaffold in the development of novel therapeutics.
References
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Taisho Pharmaceutical Co., Ltd. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available from: [Link]
